molecular formula C11H15N3 B8599430 6Amino-3(dimethylaminomethyl)indole

6Amino-3(dimethylaminomethyl)indole

Cat. No.: B8599430
M. Wt: 189.26 g/mol
InChI Key: MHRDOIDWCUIZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-(dimethylaminomethyl)indole is a substituted indole derivative featuring an amino group at the 6-position and a dimethylaminomethyl group at the 3-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-1H-indol-6-amine

InChI

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7,12H2,1-2H3

InChI Key

MHRDOIDWCUIZDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects at the 3-Position

6-Fluoro-3-(dimethylaminomethyl)indole (6-Fluorogramine)
  • Substituents: Fluorine at C-6 and dimethylaminomethyl at C-3.
  • Key Differences: Fluorine’s electronegativity increases lipophilicity and metabolic stability compared to the amino group in the target compound. This may enhance blood-brain barrier penetration in pharmaceutical applications .
  • Synthetic Route: Likely involves fluorination at C-6 during indole synthesis, followed by Mannich-type reactions for dimethylaminomethyl introduction .
6-Amino-3,3-dimethylindole
  • Substituents: Amino at C-6 and two methyl groups at C-3.
  • Key Differences: The absence of the dimethylaminomethyl group reduces steric hindrance and basicity.
  • Applications : Marketed by Sigma-Aldrich for early-stage drug discovery, suggesting utility as a scaffold in medicinal chemistry .

Functional Group Variations

6-Amino-3,3-dimethylindolin-2-one
  • Substituents: Amino at C-6, dimethyl at C-3, and a ketone at C-2.
  • Key Differences : The oxo group introduces hydrogen-bonding capability, altering solubility and intermolecular interactions. Molecular weight (176.22 g/mol) is higher due to the ketone .
N-(5-aminonaphthalen-1-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
  • Substituents : Sulfonamide and oxo groups.
  • Key Differences: Sulfonamide’s electron-withdrawing nature deactivates the indole ring, contrasting with the electron-donating dimethylaminomethyl group in the target compound. This affects reactivity in substitution reactions .

Spectroscopic and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key NMR Shifts (13C, ppm) Notable Properties
6-Amino-3-(dimethylaminomethyl)indole* ~190 (estimated) CH2 (47.45), C-3 (101.99) High basicity, moderate solubility
6-Fluoro-3-(dimethylaminomethyl)indole 194.22 C-F (~160 ppm, 19F-NMR) Enhanced lipophilicity
6-Amino-3,3-dimethylindole 162.23 C-3 (δ ~35–40 ppm for CH3) Lower steric bulk, higher solubility
6-Amino-3,3-dimethylindolin-2-one 176.22 C=O (~170 ppm) Hydrogen-bond acceptor, polar

*Estimated based on structural analogs.

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